Boc-L-beta-Homoglutamine
CAS No.: 336182-06-0
Cat. No.: VC21070366
Molecular Formula: C11H20N2O5
Molecular Weight: 260.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 336182-06-0 |
---|---|
Molecular Formula | C11H20N2O5 |
Molecular Weight | 260.29 g/mol |
IUPAC Name | (3S)-6-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid |
Standard InChI | InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-7(6-9(15)16)4-5-8(12)14/h7H,4-6H2,1-3H3,(H2,12,14)(H,13,17)(H,15,16)/t7-/m0/s1 |
Standard InChI Key | DAUHTFNYHSOVRQ-ZETCQYMHSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)CC(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CCC(=O)N)CC(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCC(=O)N)CC(=O)O |
Introduction
Chemical Identity and Structure
Boc-L-beta-Homoglutamine is a synthetic amino acid derivative characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group of L-beta-homoglutamine. The compound is structurally similar to glutamine but contains an additional beta carbon in the side chain, which significantly influences its biochemical properties and interactions .
Basic Information
The compound is identified by the following characteristics:
Parameter | Information |
---|---|
Chemical Formula | C₁₁H₂₀N₂O₅ |
CAS Number | 336182-06-0 |
Molecular Weight | 260.29 |
Systematic Name | (S)-6-Amino-3-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid |
Common Synonyms | Boc-β-HoGln-OH, Nβ-Boc-L-β-homoglutamine |
Physical Appearance | White powder |
The molecular structure features a Boc-protected amino group at the alpha position, a carboxylic acid group, and a beta-homoglutamine side chain terminating in an amide group .
Structural Characteristics
The distinctive feature of Boc-L-beta-Homoglutamine is the extended carbon chain compared to standard glutamine. The insertion of an additional methylene group between the alpha carbon and the carboxyl group results in a beta-amino acid derivative, which alters the backbone geometry when incorporated into peptides . The Boc (tert-butyloxycarbonyl) group serves as a protective moiety that prevents unwanted reactions at the amino group during peptide coupling processes .
Chemical Properties
Boc-L-beta-Homoglutamine possesses several important chemical properties that make it valuable for synthetic applications.
Physical and Chemical Properties
The compound exists as a white powder at room temperature and displays the following properties:
Property | Description |
---|---|
Solubility | Soluble in organic solvents (DMF, DMSO, DCM) |
Purity | Commercial products typically ≥95% to ≥98% pure |
Storage Class | Classified as combustible solid (Class 11) |
Stability | Stable under recommended storage conditions |
pH | Weakly acidic in solution |
The compound's SMILES notation is CC(C)(C)OC(=O)NC@@HCC(O)=O, which represents its stereochemistry and molecular arrangement .
Reactivity Profile
Boc-L-beta-Homoglutamine primarily reacts through its carboxylic acid group during peptide coupling reactions. The Boc protection group remains stable under mildly acidic and basic conditions but can be removed using trifluoroacetic acid (TFA) or similar strong acids when deprotection is required . The side chain amide group generally remains unreactive under standard peptide synthesis conditions, though it can participate in hydrogen bonding.
Synthesis and Production
The synthesis of Boc-L-beta-Homoglutamine typically involves multiple steps starting from L-glutamine or related precursors.
Synthetic Routes
While the specific commercial synthesis methods are proprietary, the general approach likely involves:
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Chain extension of an appropriate glutamine derivative
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Protection of the alpha-amino group with Boc anhydride
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Selective deprotection and functional group modifications
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Purification to achieve the desired purity level
The synthesis requires careful control of reaction conditions to maintain stereochemical integrity at the alpha carbon, ensuring the final product has the correct L-configuration .
Applications in Research and Industry
Boc-L-beta-Homoglutamine finds extensive applications in various research fields, particularly in peptide chemistry and drug development.
Peptide Synthesis
The compound is primarily used in Boc solid-phase peptide synthesis as indicated by its reaction suitability classification . Its incorporation into peptide sequences provides several advantages:
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Backbone extension, which alters the secondary structure of the resulting peptides
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Modified hydrogen bonding patterns that can enhance stability
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Resistance to enzymatic degradation, increasing peptide half-life
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Potential for creating novel bioactive conformations
Research Applications
Research utilizing Boc-L-beta-Homoglutamine has demonstrated several significant findings:
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Enhanced proteolytic stability of peptides containing beta-amino acids
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Formation of unique secondary structures including pseudo-β-turns (Ψβ) and pseudo-γ-turns (Ψγ)
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Development of macrocyclic peptides with improved pharmacological properties
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Creation of peptide inhibitors targeting protein-protein interactions
One notable research application involves the creation of macrocyclic α/β3-peptides that target human Epidermal Growth Factor Receptor (EGFR), where the incorporation of β3-amino acids including beta-homoglutamine substantially improved the binding affinity and proteolytic stability of the peptides .
Recent Research Findings
Structural Contributions in Peptides
Analytical Method | Structural Finding |
---|---|
CD Spectroscopy | Identification of unique negative band at 205 nm |
FT-IR Spectroscopy | Evidence of novel hydrogen bonding patterns |
NMR Combined with MD Simulations | Confirmation of pseudo-turns with beta-homoglutamine derivatives |
Impact on Peptide Stability
Research has demonstrated that peptides containing beta-homoglutamine display significantly improved proteolytic stability. In specific studies, peptides with beta-amino acid substitutions showed increased half-life (t₁/₂) values when exposed to proteolytic enzymes .
For example, peptide D4β containing beta-homoglutamine demonstrated a half-life of 8.1 hours, while its all-alpha amino acid counterpart (D4α) showed substantially reduced stability. Similar improvements were observed with other beta-amino acid containing peptides, with L2β showing a half-life of 3.5 hours compared to significantly lower values for variants lacking beta-amino acids .
Protein-Protein Interaction Inhibition
A particularly significant research application involves using beta-homoglutamine-containing peptides to inhibit protein-protein interactions (PPIs). Studies with EGFR-targeting peptides showed that several beta-amino acid containing peptides (L2β, D3β, and D4β) demonstrated potent binding affinity and PPI inhibitory activity .
The inhibitory potency of these peptides was quantified through IC₅₀ values:
Peptide | IC₅₀ Value (nM) | Relative Potency |
---|---|---|
L2β | 66.8 | High |
D3β | 20.3 | Very High |
D4β | Not specified | High |
Importantly, mutation studies where beta-homoglutamine was replaced with standard amino acids resulted in dramatic reductions in inhibitory activity, highlighting the critical role of this modified amino acid in the peptides' function .
Supplier | Product Reference | Purity | Price Range (as of April 2025) |
---|---|---|---|
CymitQuimica | IN-DA00C79B | 95% | 51.00-89.00 € |
Sigma-Aldrich | 03667 | ≥98.0% (TLC) | Not specified |
Various | 10-F241453 | 95.0% | Inquiry based |
Product availability may vary by region and supplier, with some variations in delivery timeframes ranging from approximately 2-4 weeks .
Quality Specifications
Commercial Boc-L-beta-Homoglutamine products typically meet the following quality specifications:
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Purity: Generally ≥95% to ≥98%, often determined by TLC or HPLC
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Identity: Confirmed through spectroscopic methods (NMR, MS)
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Form: White powder
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Application suitability: Specifically tested for Boc solid-phase peptide synthesis
Safety Parameter | Classification |
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Physical/Chemical Hazards | No known hazards |
Human Health Hazards | No known significant hazards |
Storage Class | Combustible Solid (Class 11) |
WGK (Water Hazard Class) | WGK 3 |
The compound may potentially cause mild irritation upon direct contact with eyes, skin, or respiratory tract, though no severe hazards are documented .
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